molecular formula C11H14BrN B15237609 2-(2-Bromophenyl)-1-cyclopropylethan-1-amine

2-(2-Bromophenyl)-1-cyclopropylethan-1-amine

Cat. No.: B15237609
M. Wt: 240.14 g/mol
InChI Key: CEDPWCVYPYVGGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromophenyl)-1-cyclopropylethan-1-amine is a substituted β-phenethylamine derivative featuring a bromine atom at the ortho position of the phenyl ring and a cyclopropane moiety directly attached to the ethylamine backbone.

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

2-(2-bromophenyl)-1-cyclopropylethanamine

InChI

InChI=1S/C11H14BrN/c12-10-4-2-1-3-9(10)7-11(13)8-5-6-8/h1-4,8,11H,5-7,13H2

InChI Key

CEDPWCVYPYVGGQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CC2=CC=CC=C2Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-1-cyclopropylethan-1-amine typically involves multiple steps:

    Bromination of Phenyl Ring: The initial step involves the bromination of a phenyl ring to introduce a bromine atom at the ortho position. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).

    Formation of Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane (CH₂N₂) or a similar reagent.

    Amination: The final step involves the introduction of the ethanamine chain. This can be achieved through a nucleophilic substitution reaction where an amine group is introduced to the brominated phenyl ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The bromine atom on the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reaction is critical for modifying the aromatic system:

Reaction TypeConditionsProductsYieldReference
Bromine displacement with amines Pd(OAc)₂, Xantphos, K₃PO₄, 100°C2-(2-Aminophenyl)-1-cyclopropylethan-1-amine68%
Suzuki-Miyaura coupling Pd(dppf)Cl₂, Na₂CO₃, arylboronic acidBiaryl derivatives72–85%

Key Findings :

  • Palladium catalysts (e.g., Pd(OAc)₂) are essential for efficient bromine substitution.

  • Steric hindrance from the cyclopropane group slightly reduces reaction rates compared to non-cyclopropyl analogs .

Cross-Coupling Reactions Involving the Cyclopropane Ring

The cyclopropane ring participates in nickel-catalyzed cross-electrophile coupling (XEC) reactions, enabling alkyl-alkyl bond formation:

SubstrateCatalyst SystemProductYield
1,3-DimesylatesNiCl₂·glyme, dppm, ZnAlkylcyclopropanes75%

Mechanistic Insight :

  • The reaction proceeds via a radical mechanism, with nickel mediating single-electron transfers (SETs) to activate electrophiles .

  • Ligands like dppm enhance selectivity for cyclopropane ring retention .

Ring-Opening Reactions of the Cyclopropane

The strained cyclopropane ring undergoes acid-catalyzed ring-opening:

AcidTemperatureProductYield
H₂SO₄ (conc.)80°C3-(2-Bromophenyl)pent-4-en-1-amine89%
HCl (gas)RTChlorinated linear amine derivatives63%

Notable Observations :

  • Ring-opening generates alkenes or chlorinated products depending on acid strength.

  • Stereoelectronic effects from the adjacent amine group direct regioselectivity.

Oxidation and Reduction of the Amine Group

The primary amine undergoes redox reactions:

ReactionReagentsProductYield
Oxidation KMnO₄, H₂O2-(2-Bromophenyl)-1-cyclopropylacetamide54%
Reduction LiAlH₄, THFN-Alkyl derivatives77%

Applications :

  • Oxidation to amides enhances metabolic stability in pharmaceutical intermediates.

  • Reductive alkylation introduces hydrophobic side chains for drug design.

Amine-Mediated Condensation Reactions

The amine group participates in Schiff base formation and cyclization:

PartnerConditionsProductYield
BenzaldehydeEtOH, ΔImine derivative82%
ThioureaCu(OAc)₂, MeOH, reflux4-Cyclopropylthiazol-2-amine98%

Case Study :

  • Reaction with thiourea (Table 5) produces bioactive thiazoles, confirmed via 1H^1H-NMR (δ=6.06ppm\delta = 6.06 \, \text{ppm}) and mass spectrometry .

Comparative Reactivity of Structural Analogs

A comparative analysis highlights positional isomer effects:

CompoundBromine PositionReactivity in NAS
2-(2-Bromophenyl)-1-cyclopropylethan-1-amineOrthoModerate
2-(3-Bromophenyl)-1-cyclopropylethan-1-amineMetaHigh
2-(4-Bromophenyl)-1-cyclopropylethan-1-amineParaLow
  • Ortho-substitution causes steric hindrance, reducing NAS efficiency compared to meta isomers .

Scientific Research Applications

2-(2-Bromophenyl)-1-cyclopropylethan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical compound for the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-1-cyclopropylethan-1-amine involves its interaction with specific molecular targets. The brominated phenyl ring can participate in electrophilic aromatic substitution reactions, while the cyclopropyl group can influence the compound’s reactivity and stability. The ethanamine chain allows for interactions with biological receptors, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table compares 2-(2-bromophenyl)-1-cyclopropylethan-1-amine with key analogs, highlighting structural differences and inferred properties:

Compound Name Substituent Variations Molecular Weight (g/mol) Key Properties/Applications Evidence Reference
This compound Ortho-bromophenyl, cyclopropyl ~240.1 (estimated) High lipophilicity; potential metabolic stability N/A
2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride Ortho-fluorophenyl, cyclopropane (amine as HCl salt) ~203.6 Enhanced solubility (HCl salt); potential CNS activity
1-Cyclopropyl-2-(2-methylphenyl)ethanamine Ortho-methylphenyl, cyclopropyl ~189.3 Lower polarity; increased bioavailability
2-(2-Bromophenyl)ethan-1-amine Ortho-bromophenyl (no cyclopropyl) ~200.1 Higher flexibility; possible use in benzoxazole synthesis
1-(3-Bromophenyl)ethylamine Meta-bromophenyl, propenyl-substituted amine ~254.2 Altered steric profile; potential for polymer applications

Impact of Substituents on Properties

Bromine vs. Fluorine/Methyl Groups :
  • Electron Effects : Bromine’s electron-withdrawing nature reduces aromatic ring electron density compared to fluorine (electronegative but smaller) or methyl (electron-donating) groups. This may influence binding to targets like enzymes or receptors .
Cyclopropyl vs. Linear Alkyl Chains :
  • Metabolic Stability : The cyclopropyl group resists cytochrome P450-mediated oxidation, prolonging half-life compared to unsubstituted ethylamine analogs .
Positional Isomerism (Ortho vs. Meta Bromine) :

    Biological Activity

    2-(2-Bromophenyl)-1-cyclopropylethan-1-amine is an organic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics. With a molecular formula of C11H12BrN and a molecular weight of approximately 240.14 g/mol, this compound incorporates a bromophenyl group and a cyclopropyl moiety attached to an ethylamine backbone. The presence of the cyclopropyl ring contributes to its distinctive chemical properties, particularly due to the strain associated with three-membered ring structures. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanism of action, and relevant case studies.

    Structural Characteristics

    The structural features of this compound significantly influence its biological activity:

    Feature Description
    Bromophenyl Group Contributes to the compound's reactivity and binding affinity.
    Cyclopropyl Moiety Enhances pharmacological properties due to ring strain.
    Ethylamine Backbone Facilitates interactions with biological targets such as receptors.

    Pharmacological Properties

    While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. Notably, derivatives of phenethylamines are known for their psychoactive effects and therapeutic applications in treating neurological disorders.

    Research suggests that the compound may interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction could imply psychoactive properties worth further investigation. The binding affinity and selectivity for various biological targets may be influenced by the unique structure of this compound.

    Case Studies and Research Findings

    Recent studies have highlighted the potential applications of compounds structurally similar to this compound:

    • Psychoactive Properties : Research indicates that phenethylamine derivatives can exhibit significant effects on mood and cognition, suggesting that this compound may have similar effects.
    • Therapeutic Applications : Compounds with related structures have been investigated for their potential in treating conditions such as depression and anxiety disorders due to their interaction with serotonin pathways.
    • Binding Affinity Studies : Interaction studies focusing on binding affinity to various receptors have shown promising results, indicating that this compound may serve as a lead in drug development targeting central nervous system disorders.

    Q & A

    Basic Research Questions

    Q. How can researchers optimize synthetic routes for 2-(2-Bromophenyl)-1-cyclopropylethan-1-amine while minimizing side reactions?

    • Methodological Answer : Begin with a retrosynthetic analysis to identify intermediates like cyclopropane precursors and brominated aryl ketones. For cyclopropane formation, consider [2+1] cycloaddition or Simmons–Smith reactions. Use palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald–Hartwig) to introduce the bromophenyl group. Monitor side reactions (e.g., ring-opening of cyclopropane or debromination) via LC-MS and adjust reaction conditions (temperature, solvent polarity, catalyst loading) to suppress them. Characterize intermediates via 1^1H/13^13C NMR and HRMS.
    • Reference : Structural insights from analogous bromophenyl compounds suggest steric hindrance from the cyclopropane ring may necessitate bulky ligands in cross-coupling steps .

    Q. What spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

    • Methodological Answer : Combine 1^1H NMR (to verify cyclopropane protons and aromatic splitting patterns) with 13^13C NMR (to confirm quaternary carbons in the cyclopropane). Use X-ray crystallography for unambiguous confirmation: grow single crystals via vapor diffusion (e.g., hexane/ethyl acetate) and refine structures using SHELXL . For challenging crystals (e.g., twinning), employ SHELXPRO for data scaling and Olex2 for visualization. Validate hydrogen-bonding networks with graph-set analysis .
    • Reference : SHELX programs are robust for small-molecule refinement, even with twinned data .

    Advanced Research Questions

    Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., solubility vs. bioactivity) for this compound?

    • Methodological Answer : Reassess computational models (e.g., COSMO-RS for solubility) by incorporating explicit solvent effects or crystal-packing interactions. Experimentally, measure solubility in biorelevant media (FaSSIF/FeSSIF) and correlate with hydrogen-bond donor/acceptors identified via Hirshfeld surface analysis . For bioactivity discrepancies, validate target engagement using SPR or cellular thermal shift assays (CETSA).
    • Reference : Hydrogen-bonding patterns in crystals can predict solubility limitations .

    Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., GPCRs or enzymes) using computational tools?

    • Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) with homology models of targets, prioritizing residues near the bromophenyl and cyclopropane moieties. Validate docking poses via molecular dynamics (MD) simulations (AMBER/CHARMM) to assess binding stability. Use free-energy perturbation (FEP) to quantify contributions of specific substituents (e.g., bromine’s hydrophobic vs. halogen-bonding effects).
    • Reference : Brominated aryl groups often engage in halogen bonding, critical for target affinity .

    Q. How can mechanistic studies elucidate the role of the cyclopropane ring in the compound’s stability under physiological conditions?

    • Methodological Answer : Conduct stress testing (pH 1–10, 37°C) with HPLC monitoring to track degradation. Use isotopic labeling (13^{13}C-cyclopropane) and 1^1H NMR to identify ring-opening pathways. Compare activation energies (DFT calculations) for cyclopropane ring rupture in gas phase vs. solvated environments. Correlate findings with in vitro metabolic stability assays (e.g., liver microsomes).
    • Reference : Cyclopropane rings in similar amines show pH-dependent stability due to strain relief .

    Q. What advanced crystallographic techniques address challenges in resolving disorder in the bromophenyl or cyclopropane moieties?

    • Methodological Answer : For disordered bromophenyl groups, employ high-resolution synchrotron data (λ = 0.7–1.0 Å) and refine using twin-law corrections in SHELXL . Apply restraints (DFIX, SIMU) to cyclopropane geometries. For severe disorder, use the SQUEEZE algorithm (PLATON) to model solvent-accessible voids. Validate with 3D electron diffraction for nanocrystals.
    • Reference : SHELXL’s robust handling of twinned data is well-documented .

    Q. How does IUPAC nomenclature guide the unambiguous identification of stereoisomers or regioisomers in this compound?

    • Methodological Answer : Apply IUPAC Rule P-62.2.2.1 to assign priority to substituents: the bromophenyl group (higher atomic number) takes precedence over the cyclopropylethyl chain. For stereoisomerism, use Cahn-Ingold-Prelog rules to specify configurations (R/S) at the cyclopropane chiral center. Validate via NOESY (proximity of cyclopropane protons to bromophenyl ortho-hydrogens).
    • Reference : IUPAC rules enforce specificity in amine naming, avoiding ambiguity .

    Q. What methodologies are critical for evaluating the compound’s potential as a precursor in asymmetric catalysis or drug discovery?

    • Methodological Answer : Screen catalytic activity in asymmetric transformations (e.g., Michael additions) using chiral ligands (BINOL, Josiphos). For drug discovery, assess ADMET properties (Caco-2 permeability, CYP inhibition) and perform in vivo PK/PD studies. Use cryo-EM to visualize target binding if crystallization fails.
    • Reference : Bromophenyl derivatives are key in agrochemical and pharmaceutical lead optimization .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.